Cas no 1250-95-9 (Cholesterol 5a,6a-Εpoxide)

Cholesterol 5α,6α-Epoxide is a steroidal epoxide derived from cholesterol, formed through the oxidation of the 5,6 double bond. This compound serves as a key intermediate in the biosynthesis of various oxysterols and plays a significant role in studying cholesterol metabolism and oxidative stress pathways. Its stable epoxide ring structure makes it valuable for research applications, particularly in investigating lipid peroxidation, cellular signaling, and the mechanisms of cholesterol-related diseases. The compound is characterized by high purity and specificity, ensuring reliable performance in analytical and experimental settings. Researchers utilize Cholesterol 5α,6α-Epoxide to explore its biological effects, including potential roles in inflammation and apoptosis, as well as its interaction with cellular enzymes and receptors.
Cholesterol 5a,6a-Εpoxide structure
Cholesterol 5a,6a-Εpoxide structure
Product Name:Cholesterol 5a,6a-Εpoxide
CAS No:1250-95-9
MF:C27H46O2
MW:402.652948856354
MDL:MFCD00046980
CID:143707
PubChem ID:125308869
Update Time:2025-07-02

Cholesterol 5a,6a-Εpoxide Chemical and Physical Properties

Names and Identifiers

    • EPOXYCHOLESTEROL
    • Cholesterol-5alpha,6alpha-epoxide
    • cholestanol, 5α,6α-epoxy
    • Cholesterol 5α,6α-epoxide
    • EPOXYCHOLESTEROL
    • 5,6alpha-epoxy-5alpha-cholestan-3beta-ol
    • 5α,6α-Epoxycholestan-3β-ol
    • cholestanol
    • Cholesterol epoxide
    • Cholesterol-5α,6α-epoxide
    • 3β-Hydroxy-5α,6α-epoxycholestane
    • 110804
    • 5α,6α-epoxy-5α-cholestan-3β-ol
    • 5α,6α-epoxy-cholesterol
    • 5α,6α-epoxy-cholesterol; 5α,6α-epoxy-5α-cholestan-3β-ol; cholesterol-5α,6α-epoxide; 110804
    • EINECS 215-007-6
    • 3beta-Hydroxy-5alpha,6alpha-epoxycholestane
    • BAA25095
    • BRN 0089511
    • AKOS025294227
    • CHEBI:49305
    • MFCD00046980
    • (4aR,5aS,6aS,6bS,9R,9aR,11aS,11bR)-9a,11b-dimethyl-9-((R)-6-methylheptan-2-yl)hexadecahydrocyclopenta[1,2]phenanthro[8a,9-b]oxiren-3-ol
    • A,6
    • Cholesterol oxide
    • 3.BETA.-HYDROXYCHOLESTANE 5.ALPHA.,6.ALPHA.-EPOXIDE
    • 5,6alpha-epoxy-cholesterol
    • Cholestan-3beta-ol, 5alpha,6alpha-epoxy-
    • Cholestan-5.alpha.,6.alpha.-epoxy-3.beta.-ol
    • Cholesterol .alpha.-oxide
    • 5,6alpha epoxy-cholesterol
    • C1222
    • 3UQ9PF5XBD
    • 5alpha,6alpha-epoxy-5alpha-cholestan-3beta-ol
    • AS-64044
    • Q27121609
    • UNII-3UQ9PF5XBD
    • Cholestan-3-ol, 5,6-epoxy-, (3-beta,5-alpha,6-alpha)-
    • Cholestan-3-ol, 5,6-epoxy-, (3beta,5alpha,6alpha)-
    • Cholesterol .alpha.-epoxide
    • 5a,6a-Epoxycholesterol
    • (1S,2R,5S,7R,9S,11S,12S,15R,16R)-2,16-DIMETHYL-15-[(2R)-6-METHYLHEPTAN-2-YL]-8-OXAPENTACYCLO[9.7.0.0(2),?.0?,?.0(1)(2),(1)?]OCTADECAN-5-OL
    • A-epoxide
    • CHOLESTEROL 5-ALFA,6-ALFA-EPOXIDE
    • 5.alpha.,6.alpha.-Epoxycholestanol
    • CCRIS 880
    • Cholesterol 5.alpha.,6.alpha.-epoxide
    • 5alpha,6alpha-Epoxycholestan-3beta-ol
    • Cholesterol-5+/-,6+/--epoxide
    • Cholesterol alpha-oxide
    • F17595
    • (1S,2R,5S,7R,9S,11S,12S,15R,16R)-2,16-dimethyl-15-[(2R)-6-methylheptan-2-yl]-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadecan-5-ol
    • J-005193
    • Cholesterol 5 alpha ,6 alpha -epoxide
    • 5.alpha.,6.alpha.-Epoxycholestan-3.beta.-ol
    • 5,6alpha-epoxy-cholestanol
    • SCHEMBL289077
    • PD088539
    • LMST01010011
    • CS-0136120
    • HY-133971
    • NSC-18176
    • NSC 18176
    • 5.alpha.-Cholestan-3.beta.-ol, 5,6.alpha.-epoxy-
    • 5-alpha-Cholestan-3-beta-ol, 5,6-alpha-epoxy-
    • Cholesterol 5alpha,6alpha-epoxide
    • PRYIJAGAEJZDBO-ZEQHCUNVSA-N
    • Cholestan-3.beta.-ol,6.alpha.-epoxy-
    • 5Alpha,6Alpha-Epoxycholesterol
    • Cholestan-3-ol,6-epoxy-, (3.beta.,5.alpha.,6.alpha.)-
    • 5-17-04-00143 (Beilstein Handbook Reference)
    • 5,6-alpha-Epoxy-5-alpha-cholestan-3-beta-ol
    • 5,6.ALPHA.-EPOXY-5.ALPHA.-CHOLESTAN-3.BETA.-OL
    • CHEMBL497438
    • 5.alpha.-Cholestan-3.beta.-ol,6.alpha.-epoxy-
    • 3.BETA.-HYDROXY-5,6.ALPHA.-EPOXY-5.ALPHA.-CHOLESTANE
    • 1250-95-9
    • DTXSID101030546
    • Cholesterol-alpha-epoxide
    • Cholestan-3-ol, 5,6-epoxy-, (3.beta.,5.alpha.,6.alpha.)-
    • NSC18176
    • Cholesterol alpha-epoxide
    • Cholesterol 5-alpha,6-alpha-epoxide
    • 5-alpha,6-alpha-Epoxycholestanol
    • Cholesterol-5
    • Cholesterol 5Alpha,6Alpha-Epsilonpoxide
    • Cholesterol 5a,6a-epsilonpoxide
    • CHOLESTEROL ?-EPOXIDE
    • Cholesterol 5a,6a-Εpoxide
    • MDL: MFCD00046980
    • Inchi: 1S/C27H46O2/c1-17(2)7-6-8-18(3)21-9-10-22-20-15-24-27(29-24)16-19(28)11-14-26(27,5)23(20)12-13-25(21,22)4/h17-24,28H,6-16H2,1-5H3/t18-,19+,20+,21-,22+,23+,24+,25-,26-,27+/m1/s1
    • InChI Key: PRYIJAGAEJZDBO-ZEQHCUNVSA-N
    • SMILES: O1[C@H]2C[C@H]3[C@@H]4CC[C@H]([C@H](C)CCCC(C)C)[C@@]4(C)CC[C@@H]3[C@@]3(C)CC[C@@H](C[C@@]132)O

Computed Properties

  • Exact Mass: 402.35000
  • Monoisotopic Mass: 402.35
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 5
  • Complexity: 630
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 10
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • XLogP3: 8
  • Topological Polar Surface Area: 32.8

Experimental Properties

  • Color/Form: nothing
  • Density: 0.9932 (rough estimate)
  • Melting Point: 144.0 to 150.0 deg-C
  • Boiling Point: 464.74°C (rough estimate)
  • Flash Point: 200.9°C
  • Refractive Index: 1.4480 (estimate)
  • PSA: 32.76000
  • LogP: 6.59990
  • Solubility: Not determined

Cholesterol 5a,6a-Εpoxide Security Information

  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • RTECS:FZ6360000
  • Storage Condition:−20°C

Cholesterol 5a,6a-Εpoxide Pricemore >>

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Cholesterol 5a,6a-Εpoxide Related Literature

  • 1. 960. Aspects of stereochemistry. Part IX. The formation of fluorohydrins from the cholesterol 5 : 6-epoxides and boron trifluoride–ether complex
    H. B. Henbest,T. I. Wrigley J. Chem. Soc. 1957 4765

Additional information on Cholesterol 5a,6a-Εpoxide

Cholesterol 5a,6a-Εpoxide (CAS No. 1250-95-9): A Comprehensive Overview of Its Chemical Properties and Biological Significance

Cholesterol 5a,6a-Εpoxide, with the chemical identifier CAS No. 1250-95-9, is a fascinating molecular entity that has garnered significant attention in the field of biochemical and pharmaceutical research. This compound, a derivative of cholesterol, exhibits unique structural and functional characteristics that make it a subject of intense study in various scientific disciplines. Understanding its properties, synthesis, biological roles, and potential applications is crucial for advancing our knowledge in medicine and biotechnology.

The chemical structure of Cholesterol 5a,6a-Εpoxide features a highly reactive epoxy group positioned at the 5a and 6a carbon atoms of the sterol backbone. This epoxy moiety imparts distinct reactivity, making the compound a valuable tool in synthetic chemistry and a potential therapeutic agent. The synthesis of this compound typically involves sophisticated organic transformations that require precise control over reaction conditions to achieve high yields and purity.

In recent years, Cholesterol 5a,6a-Εpoxide has been extensively studied for its biological activities. One of the most notable areas of research is its role in lipid metabolism and cellular signaling pathways. Studies have demonstrated that this compound can modulate the activity of various enzymes involved in cholesterol biosynthesis and degradation. Furthermore, it has been shown to interact with membrane receptors and transporters, influencing cellular cholesterol homeostasis.

Research has also highlighted the potential therapeutic applications of Cholesterol 5a,6a-Εpoxide. For instance, its ability to inhibit certain enzymes involved in cholesterol synthesis has led to investigations into its use as an anti-inflammatory agent. Additionally, its interaction with specific membrane receptors suggests potential roles in neuroprotective therapies. These findings have prompted further exploration into its pharmacological properties and mechanisms of action.

The epoxy group in the structure of Cholesterol 5a,6a-Εpoxide is particularly noteworthy due to its reactivity. This reactivity allows the compound to participate in various chemical reactions, including ring-opening reactions that can be exploited for drug design and development. Researchers have leveraged these properties to create novel derivatives with enhanced biological activity and improved pharmacokinetic profiles.

Advances in analytical techniques have enabled more detailed characterization of Cholesterol 5a,6a-Εpoxide. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography have provided insights into its molecular structure and interactions with biological targets. These studies have not only deepened our understanding of the compound's chemistry but also revealed new avenues for therapeutic intervention.

The biological significance of Cholesterol 5a,6a-Εpoxide extends beyond its role as a synthetic intermediate or a pharmacological agent. It has been implicated in various physiological processes, including cell signaling, immune responses, and disease pathogenesis. For example, studies have shown that this compound can influence the activity of cytochrome P450 enzymes, which are crucial for metabolizing a wide range of drugs and toxins.

In conclusion, Cholesterol 5a,6a-Εpoxide (CAS No. 1250-95-9) is a multifaceted compound with significant implications in biochemical research and pharmaceutical development. Its unique structural features and biological activities make it a valuable tool for studying lipid metabolism, cellular signaling pathways, and potential therapeutic interventions. As research continues to uncover new aspects of its properties and functions, this compound is poised to play an increasingly important role in advancing our understanding of human health and disease.

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